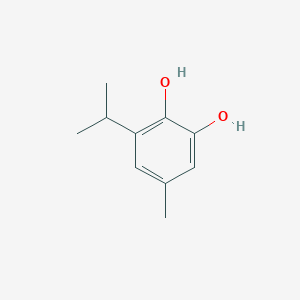
5-Methyl-3-(propan-2-yl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-(propan-2-yl)benzene-1,2-diol, also known as thymol, is a naturally occurring monoterpenoid phenol derivative of cymene. It is found in the oil of thyme and other plants. This compound is known for its antiseptic properties and has a pleasant aromatic odor.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-3-(propan-2-yl)benzene-1,2-diol can be achieved through several methods. One common synthetic route involves the alkylation of m-cresol (3-methylphenol) with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone.
Industrial Production Methods
Industrial production of thymol often involves the extraction from thyme oil, where it is present in significant quantities. The oil is subjected to steam distillation, followed by purification processes such as crystallization or chromatography to isolate thymol.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-3-(propan-2-yl)benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: Thymol can be oxidized to thymohydroquinone using oxidizing agents like potassium permanganate.
Reduction: It can be reduced to dihydrothymol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Thymohydroquinone.
Reduction: Dihydrothymol.
Substitution: Brominated thymol derivatives.
Applications De Recherche Scientifique
5-Methyl-3-(propan-2-yl)benzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in treating infections and as an antiseptic.
Industry: Utilized in the manufacture of perfumes, cosmetics, and food flavorings due to its aromatic properties.
Mécanisme D'action
The mechanism by which 5-Methyl-3-(propan-2-yl)benzene-1,2-diol exerts its effects involves disrupting the cell membranes of microorganisms. It interacts with the lipid bilayer, increasing membrane permeability and leading to cell lysis. This compound targets various molecular pathways, including those involved in microbial respiration and enzyme activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carvacrol: Another monoterpenoid phenol with similar antimicrobial properties.
Eugenol: Found in clove oil, also known for its antiseptic and analgesic properties.
Menthol: A monoterpenoid with cooling and soothing effects.
Uniqueness
5-Methyl-3-(propan-2-yl)benzene-1,2-diol is unique due to its dual hydroxyl groups, which enhance its solubility and reactivity compared to other monoterpenoids. Its pleasant aroma and strong antiseptic properties make it particularly valuable in both medicinal and industrial applications.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
5-methyl-3-propan-2-ylbenzene-1,2-diol |
InChI |
InChI=1S/C10H14O2/c1-6(2)8-4-7(3)5-9(11)10(8)12/h4-6,11-12H,1-3H3 |
Clé InChI |
HCPUROQJUSURGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)O)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


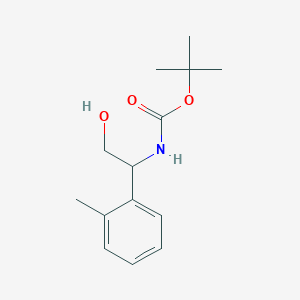
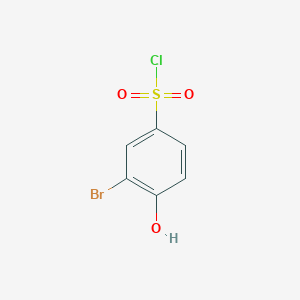
![(2S,5R,6R)-6-{2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetamido}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B13579492.png)




![10-(4-Bromophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B13579525.png)
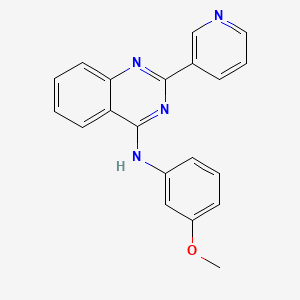
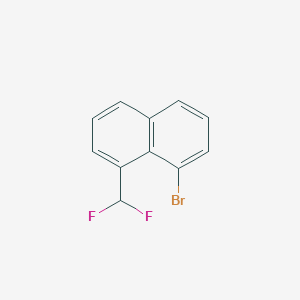
![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3,3-difluorobutanoicacid](/img/structure/B13579552.png)


